molecular formula C45H30N4 B12305668 Tris(4-(quinolin-8-yl)phenyl)amine

Tris(4-(quinolin-8-yl)phenyl)amine

Cat. No.: B12305668
M. Wt: 626.7 g/mol
InChI Key: JIPXYKHMDJAJNU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tris(4-(quinolin-8-yl)phenyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, bromine, and various solvents like tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of certain intermediates can yield different quinoline derivatives .

Mechanism of Action

The mechanism of action of Tris(4-(quinolin-8-yl)phenyl)amine involves its redox-active properties. The compound can undergo oxidation and reduction, which allows it to participate in various electron transfer processes . This redox activity is crucial for its function in electronic materials and coordination chemistry. The molecular targets and pathways involved in its action are primarily related to its ability to form stable coordination complexes with metals .

Properties

Molecular Formula

C45H30N4

Molecular Weight

626.7 g/mol

IUPAC Name

4-quinolin-8-yl-N,N-bis(4-quinolin-8-ylphenyl)aniline

InChI

InChI=1S/C45H30N4/c1-7-34-10-4-28-46-43(34)40(13-1)31-16-22-37(23-17-31)49(38-24-18-32(19-25-38)41-14-2-8-35-11-5-29-47-44(35)41)39-26-20-33(21-27-39)42-15-3-9-36-12-6-30-48-45(36)42/h1-30H

InChI Key

JIPXYKHMDJAJNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5N=CC=C6)C7=CC=C(C=C7)C8=CC=CC9=C8N=CC=C9)N=CC=C2

Origin of Product

United States

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